![molecular formula C13H19FN2O3S B3919476 N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3919476.png)
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in treating various types of cancer. The compound was developed by Takeda Pharmaceutical Company Limited and is currently in the clinical trial phase.
Mecanismo De Acción
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which plays a critical role in the growth and survival of cancer cells. By blocking the activity of BTK, N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide can prevent the proliferation of cancer cells and induce cell death.
Biochemical and Physiological Effects:
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have potent anti-cancer activity in vitro and in vivo. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells and induce cell death. N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has also been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its potent anti-cancer activity, which makes it a promising candidate for cancer treatment. However, one limitation of the compound is that it is still in the clinical trial phase, and its long-term safety and efficacy have yet to be established.
Direcciones Futuras
There are several future directions for research on N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One potential direction is to investigate the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to explore the use of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in treating other types of cancer, such as breast cancer or lung cancer. Finally, further research is needed to establish the long-term safety and efficacy of N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide in clinical trials.
Aplicaciones Científicas De Investigación
N~1~-(tert-butyl)-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. The compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Propiedades
IUPAC Name |
N-tert-butyl-2-(4-fluoro-N-methylsulfonylanilino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-13(2,3)15-12(17)9-16(20(4,18)19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNCLHPVEMLNHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.